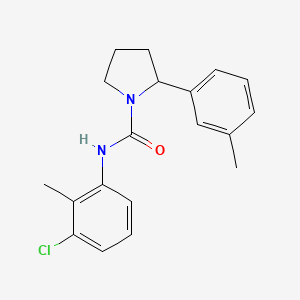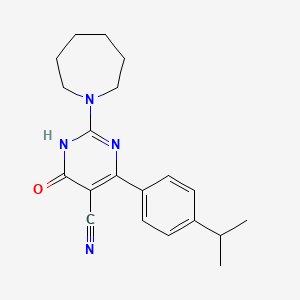
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as JNJ-42165279, is a novel small molecule drug that has shown potential in treating various diseases. This compound belongs to the class of pyrrolidinecarboxamides and has gained attention due to its unique chemical structure and mechanism of action.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide acts as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This receptor is involved in the regulation of pain and inflammation. By blocking this receptor, this compound can reduce pain and inflammation in various disease conditions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the release of pro-inflammatory cytokines and chemokines, which are responsible for inflammation. The compound can also reduce the activation of immune cells, which play a crucial role in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. The compound has also shown to have good bioavailability and pharmacokinetic properties. However, the limitations of this compound include its selectivity for TRPV1 receptor, which may limit its effectiveness in treating diseases that involve other receptors.
Orientations Futures
Several future directions for N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide include further studies on its potential therapeutic applications in various diseases. The compound can also be modified to improve its selectivity and potency for TRPV1 receptor. Additionally, this compound can be used as a tool compound to study the role of TRPV1 receptor in various disease conditions.
Conclusion:
In conclusion, this compound is a novel small molecule drug that has shown potential in treating various diseases. The compound acts as a selective antagonist of TRPV1 receptor and can reduce pain and inflammation in various disease conditions. Further studies are needed to explore the full potential of this compound in treating various diseases.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide involves a series of chemical reactions that start with the condensation of 3-chloro-2-methylbenzaldehyde and 3-methylbenzaldehyde with pyrrolidine-1-carboxylic acid. The resulting product is then subjected to further chemical modifications to obtain the final compound.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases such as inflammatory bowel disease, rheumatoid arthritis, and neuropathic pain. The compound has also been studied for its potential in treating cancer and has shown to be effective in inhibiting tumor growth in preclinical studies.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-6-3-7-15(12-13)18-10-5-11-22(18)19(23)21-17-9-4-8-16(20)14(17)2/h3-4,6-9,12,18H,5,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZSLUPHYKDNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B6117944.png)

![7-(ethylsulfonyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6117952.png)
![N-[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117960.png)
![4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6117978.png)
![5-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B6117980.png)
![[1-(3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B6117987.png)
![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6117991.png)
![11-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6117994.png)

![3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B6118036.png)
![{3-(3-chlorobenzyl)-1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanol](/img/structure/B6118044.png)
![2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6118047.png)
![2-[({[5,6-dimethyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6118049.png)
